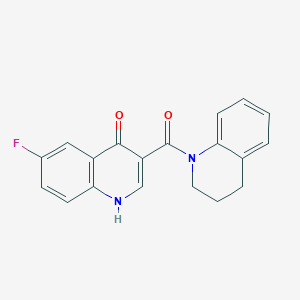

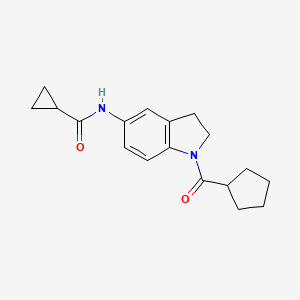

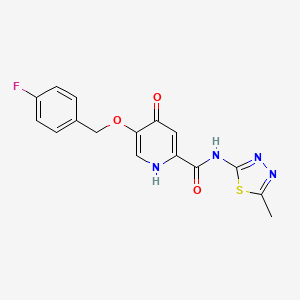

(3,4-dihydroquinolin-1(2H)-yl)(6-fluoro-4-hydroxyquinolin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-dihydroquinolin-1(2H)-yl)(6-fluoro-4-hydroxyquinolin-3-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structure, which makes it a promising candidate for the development of novel drugs. In

Scientific Research Applications

Antibacterial Agents

Fluorinated quinolines, including our compound of interest, have been studied for their potential as antibacterial agents . The incorporation of a fluorine atom into the quinoline structure is known to enhance biological activity. This enhancement can lead to the development of new antibacterial drugs that are more effective against resistant strains of bacteria.

Antimalarial Drugs

The quinoline ring system has been traditionally used in the search for synthetic antimalarial drugs . The presence of the fluorine atom and the specific substitutions in the quinoline ring can lead to compounds with improved efficacy and reduced toxicity, making them suitable candidates for antimalarial drug development.

Enzyme Inhibitors

Many synthetic quinolines, including fluorinated derivatives, have shown promise as enzyme inhibitors . These compounds can interfere with the enzymatic processes of pathogens, leading to their potential use in treating various diseases where enzyme inhibition is beneficial.

Antineoplastic Agents

Some fluorinated quinolines have been found to exhibit antineoplastic (anti-cancer) activities . They can be used in the treatment of cancer by inhibiting the growth of cancer cells or inducing apoptosis. Research into these compounds may lead to new therapies for cancer treatment.

Agricultural Applications

A number of fluorinated quinolines have applications in agriculture . They can be used as pesticides or herbicides due to their toxicological effects on certain pests and weeds, helping to protect crops and increase yields.

Liquid Crystal Components

Due to their structural properties, some fluorinated quinolines are used as components in liquid crystals . These materials are essential in the manufacturing of displays for electronic devices, such as televisions and smartphones.

Cyanine Dyes

Quinolines, including fluorinated variants, form the basis for cyanine dyes . These dyes have a range of applications, from photographic materials to biological staining, due to their ability to absorb and emit light at specific wavelengths.

Pharmaceutical Intermediates

The compound is used as a pharmaceutical intermediate . It serves as a building block in the synthesis of various pharmaceutical drugs, highlighting its importance in the drug development process.

properties

IUPAC Name |

3-(3,4-dihydro-2H-quinoline-1-carbonyl)-6-fluoro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O2/c20-13-7-8-16-14(10-13)18(23)15(11-21-16)19(24)22-9-3-5-12-4-1-2-6-17(12)22/h1-2,4,6-8,10-11H,3,5,9H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQGSNRSMXTHMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-dihydroquinolin-1(2H)-yl)(6-fluoro-4-hydroxyquinolin-3-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-(4-pyridinyl)-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2973529.png)

![4-((tert-Butoxycarbonyl)amino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2973530.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2973538.png)

![3-((4-((4-Fluorobenzyl)sulfonyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridine](/img/structure/B2973545.png)

![N-1,3-benzodioxol-5-yl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2973548.png)

![1-Butyl-3-tert-butyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2973549.png)